molecular formula C6H10N4S B12823406 1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea CAS No. 750643-45-9

1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea

Cat. No.: B12823406
CAS No.: 750643-45-9
M. Wt: 170.24 g/mol
InChI Key: NIDIBNVGUGXDJJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea is a heterocyclic compound featuring an imidazole ring substituted with two methyl groups and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea typically involves the reaction of 2,4-dimethylimidazole with thiourea under suitable conditions. One common method involves heating the reactants in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are typically employed under mild conditions.

Major Products

    Oxidation: Sulfonyl derivatives of the thiourea moiety.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dimethyl-1H-imidazol-5-yl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

750643-45-9

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

IUPAC Name

(2,5-dimethyl-1H-imidazol-4-yl)thiourea

InChI

InChI=1S/C6H10N4S/c1-3-5(10-6(7)11)9-4(2)8-3/h1-2H3,(H,8,9)(H3,7,10,11)

InChI Key

NIDIBNVGUGXDJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C)NC(=S)N

Origin of Product

United States

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